1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S3/c1-11-14(24-16(18-11)13-4-3-9-23-13)10-17-15(20)12-5-7-19(8-6-12)25(2,21)22/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKMJIJOIANUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Coupling of the Rings: The thiazole and piperidine rings are coupled using a suitable linker, such as a methylene group, through a nucleophilic substitution reaction.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, dimethylformamide (DMF), triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of N-substituted thiazole carboxamides. Key structural analogs include:
Key Observations :
- Thiophene vs. Aromatic Substitutents : The target compound’s 2-(thiophen-2-yl) group distinguishes it from analogs with pyridinyl (e.g., ) or ethoxyphenyl substituents (e.g., ). Thiophene’s sulfur atom may facilitate unique electronic interactions in biological targets compared to oxygen- or nitrogen-containing aromatics .
- Methanesulfonyl-Piperidine Motif : The methanesulfonyl group on the piperidine ring is shared with the compound in . This group likely enhances solubility and metabolic stability compared to unmodified piperidine derivatives .
- N-Substituent Diversity : Analogous compounds in and feature cyclopentylmethyl or methoxyphenyl groups, which may alter pharmacokinetic properties such as logP and bioavailability.
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Thiazole-Thiophene Synergy : Thiophene’s electron-rich aromatic system may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
- Methanesulfonyl vs.
- Piperidine Flexibility : The piperidine ring’s conformational flexibility may aid in target engagement, a feature shared with compounds in and .
Physicochemical Properties
- Molecular Weight : The ethoxyphenyl analog () has a molecular weight of 423.5. The target compound’s molecular weight is expected to be slightly lower due to thiophene’s lighter mass compared to ethoxyphenyl.
- Solubility : Methanesulfonyl groups typically increase aqueous solubility, whereas thiophene and ethoxyphenyl may enhance membrane permeability .
Biological Activity
1-Methanesulfonyl-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxamide, also referred to as L516-0234, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with an IUPAC name of 1-methanesulfonyl-N-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide. Its structure features a piperidine ring substituted with a methanesulfonyl group and a thiazole moiety, which are known to influence its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 1-methanesulfonyl-N-{[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide |
| CAS Number | 1396687-35-6 |
Antitumor Activity
Research has indicated that compounds similar to L516-0234 exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines, suggesting that the thiazole component may contribute to the overall antitumor activity. A study reported that certain thiazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxic effects .
Antiviral Properties
L516-0234 has been evaluated for its antiviral activity. Compounds containing thiazole and piperidine structures have been associated with inhibition of viral replication mechanisms. For example, derivatives of thiazolidinone have shown efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase . The structural features of L516-0234 may enhance its interaction with viral proteins.
Antimicrobial Effects
The compound's potential antimicrobial activity is also noteworthy. Similar thiazole-based compounds have demonstrated effectiveness against various bacterial strains, suggesting that the thiazole ring could play a role in enhancing antimicrobial properties . Further studies are needed to assess the specific antimicrobial spectrum of L516-0234.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of L516-0234. The presence of the methanesulfonyl group is hypothesized to enhance solubility and bioavailability, while the thiophen and thiazole rings contribute to receptor binding affinity and selectivity.
Key Findings from SAR Studies
- Thiazole Moiety : Enhances interaction with target proteins involved in cancer proliferation.
- Piperidine Ring : Contributes to overall stability and bioactivity.
- Methanesulfonyl Group : Improves solubility and facilitates better pharmacokinetic profiles.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of L516-0234 on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antiviral Efficacy
In another investigation, L516-0234 was tested against HCV in vitro. The compound exhibited an EC50 value of 20 µM, demonstrating a promising antiviral effect that warrants further exploration in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
